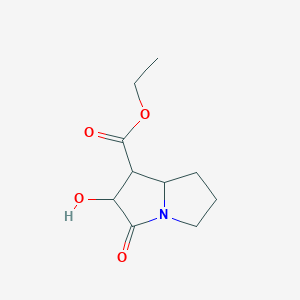![molecular formula C30H45N3O B14697497 N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide CAS No. 24649-20-5](/img/structure/B14697497.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an octadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide typically involves the diazotization of aniline derivatives followed by coupling with an appropriate amide. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and octadecanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar aromatic structure with different functional groups.
2-Acylamino ketones: Share structural similarities with variations in the amide linkage.
1,3-Oxazoles: Possess a heterocyclic ring structure with related functional groups.
Uniqueness
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is unique due to its specific combination of a diazenyl group and a long-chain amide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
24649-20-5 |
|---|---|
分子式 |
C30H45N3O |
分子量 |
463.7 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)octadecanamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(34)31-27-23-25-29(26-24-27)33-32-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22H2,1H3,(H,31,34) |
InChIキー |
KMTLYLGDSPJPNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



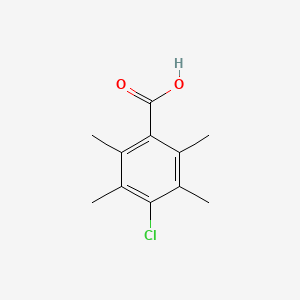

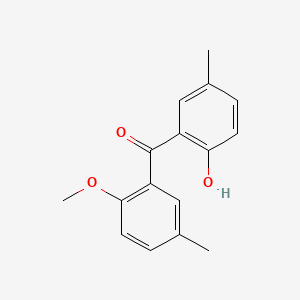
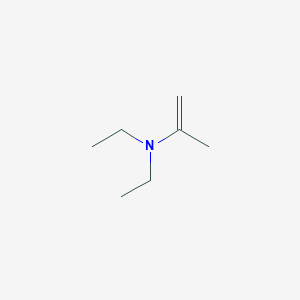
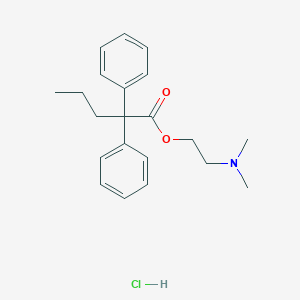
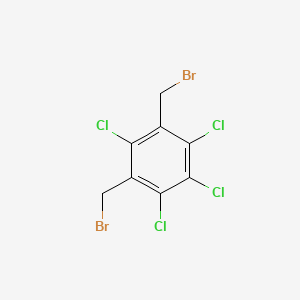


![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

